molecular formula C20H21NO5 B250443 Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate

Katalognummer: B250443
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: NYJUJJIRGDKQRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound belongs to the class of kinase inhibitors and is designed to target specific enzymes that play a crucial role in the growth and survival of cancer cells.

Wirkmechanismus

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate works by inhibiting the activity of specific enzymes that are involved in cancer cell growth and survival. BTK is a key enzyme that is involved in the survival and proliferation of malignant B-cells. By inhibiting BTK, this compound can induce apoptosis (cell death) in these cells. FLT3 is another kinase that is commonly mutated in acute myeloid leukemia (AML). This compound has been shown to inhibit the activity of FLT3, which can lead to the death of AML cells. ITK is a kinase that is involved in T-cell activation. By inhibiting ITK, this compound can prevent the activation of T-cells, which can be beneficial in the treatment of certain types of lymphoma.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis in malignant B-cells, inhibit the growth of AML cells, and prevent the activation of T-cells. This compound has also been shown to inhibit the production of cytokines, which are proteins that are involved in the immune response. This can be beneficial in the treatment of certain types of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is its specificity for certain kinases that are involved in cancer cell growth and survival. This specificity can lead to fewer side effects and better efficacy compared to non-specific kinase inhibitors. However, one limitation of this compound is its potential for off-target effects. Like all kinase inhibitors, this compound can inhibit the activity of kinases that are not involved in cancer cell growth and survival, which can lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the development of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. One area of research is the combination of this compound with other cancer treatments, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict the response to this compound. This can help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is ongoing research to develop more potent and selective kinase inhibitors that can overcome the limitations of current treatments, including this compound.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has been developed for the treatment of various types of cancers. It works by inhibiting the activity of specific kinases that are involved in cancer cell growth and survival. This compound has demonstrated activity against a variety of cancer types and has several advantages over non-specific kinase inhibitors. However, like all kinase inhibitors, this compound has limitations and potential side effects that need to be addressed. Ongoing research is focused on developing more potent and selective kinase inhibitors that can overcome these limitations and improve the efficacy of cancer treatments.

Synthesemethoden

The synthesis of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-benzyloxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and ITK. This compound has demonstrated activity against a variety of cancer types, including lymphoma, leukemia, and solid tumors.

Eigenschaften

Molekularformel

C20H21NO5

Molekulargewicht

355.4 g/mol

IUPAC-Name

methyl 4-[[3-(oxolan-2-ylmethoxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C20H21NO5/c1-24-20(23)15-9-7-14(8-10-15)19(22)21-16-4-2-5-17(12-16)26-13-18-6-3-11-25-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,22)

InChI-Schlüssel

NYJUJJIRGDKQRE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.